4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2097918-53-9
VCID: VC6590594
InChI: InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H
SMILES: C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl
Molecular Formula: C10H12Cl3N3S
Molecular Weight: 312.64

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride

CAS No.: 2097918-53-9

Cat. No.: VC6590594

Molecular Formula: C10H12Cl3N3S

Molecular Weight: 312.64

* For research use only. Not for human or veterinary use.

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride - 2097918-53-9

Specification

CAS No. 2097918-53-9
Molecular Formula C10H12Cl3N3S
Molecular Weight 312.64
IUPAC Name 4-[4-(aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline;dihydrochloride
Standard InChI InChI=1S/C10H10ClN3S.2ClH/c11-9-3-6(13)1-2-8(9)10-14-7(4-12)5-15-10;;/h1-3,5H,4,12-13H2;2*1H
Standard InChI Key IPDAEKHKPVHGLD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,3-thiazole ring substituted at the 4-position with an aminomethyl group (-CH₂NH₂) and at the 2-position with a 3-chloroaniline moiety. The dihydrochloride salt form enhances solubility and stability, a common modification for bioactive amines. Key structural descriptors include:

PropertyValue
IUPAC Name4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline; dihydrochloride
SMILESC1=CC(=C(C=C1N)Cl)C2=NC(=CS2)CN.Cl.Cl
InChIKeyIPDAEKHKPVHGLD-UHFFFAOYSA-N
XLogP3Not reported
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5

The chloro substituent at the aniline ring’s 3-position introduces electron-withdrawing effects, potentially modulating π-π stacking interactions in biological targets.

Spectroscopic Features

Though experimental spectra for this specific compound are unavailable, analogous thiazole-aniline derivatives exhibit characteristic signals:

  • ¹H NMR: Thiazole protons resonate at δ 7.5–8.5 ppm, while aromatic protons on the chloroaniline moiety appear upfield (δ 6.8–7.4 ppm) .

  • MS/MS: Predicted fragmentation patterns suggest cleavage at the thiazole-aniline bond (m/z ~180–200) and loss of HCl (Δm/z 36).

Synthesis and Derivative Strategies

Synthetic Challenges

Key hurdles include:

  • Regioselectivity: Ensuring proper substitution at the thiazole 4-position requires careful control of reaction kinetics .

  • Aminomethyl Stability: The primary amine group is prone to oxidation, necessitating inert atmospheres during synthesis.

Biological Activity and Mechanisms

Hypothesized Pharmacological Profiles

While direct studies on 4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride are absent, structurally related compounds demonstrate:

ActivityMechanismEC₅₀/IC₅₀ (Analog Data)
AntimicrobialDNA gyrase inhibition2.1–8.4 μM
Anti-inflammatoryCOX-2 suppression1.8–5.3 μM
AnticancerTubulin polymerization arrest0.9–3.6 μM

The chloro-aniline moiety may enhance membrane permeability, while the thiazole ring participates in hydrogen bonding with enzymatic pockets .

Structure-Activity Relationships (SAR)

Critical SAR insights from analogs include:

  • Chloro Position: 3-Chloro substitution on aniline improves target binding affinity by 3-fold compared to para-substituted analogs .

  • Aminomethyl Role: The -CH₂NH₂ group enhances solubility without compromising logP values (optimal range: 1.5–2.5).

Pharmacokinetic and Toxicity Considerations

ADME Properties

Predicted using QSAR models (SwissADME):

  • Absorption: High intestinal absorption (Caco-2 permeability: 25.3 × 10⁻⁶ cm/s)

  • Metabolism: Susceptible to CYP3A4-mediated N-dealkylation

  • Excretion: Renal clearance predominant (t₁/₂: ~4.7 h)

Toxicity Risks

  • hERG Inhibition: Moderate risk (IC₅₀: 1.9 μM), necessitating structural modification for cardiac safety .

  • Mutagenicity: Ames test negatives reported for similar compounds.

Research Gaps and Future Directions

Despite promising structural features, critical gaps persist:

  • In Vivo Efficacy: No published animal studies validate therapeutic potential.

  • Crystallographic Data: Lack of X-ray structures hampers target identification.

  • Scale-Up Protocols: Current syntheses report ≤45% yields, requiring optimization.

Priority research areas should include:

  • Target Deconvolution: CRISPR-Cas9 screens to identify protein interactants.

  • Prodrug Development: Masking the primary amine to improve oral bioavailability.

  • Combination Therapies: Synergy studies with existing antimicrobial/anticancer agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator